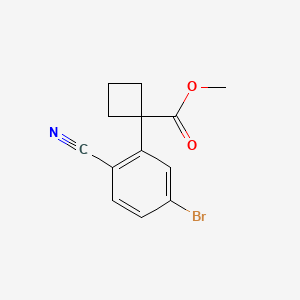
9-(nitromethyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Nitromethyl)-9H-fluorene is an organic compound that features a fluorene backbone with a nitromethyl group attached to the ninth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(nitromethyl)-9H-fluorene typically involves the nitration of fluorene derivatives. One common method is the reaction of fluorene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
9-(Nitromethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrofluorene derivatives.
Reduction: Reduction of the nitro group can yield aminomethylfluorene.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitrofluorene derivatives.
Reduction: Aminomethylfluorene.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(Nitromethyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 9-(nitromethyl)-9H-fluorene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include radical formation, nucleophilic attack, and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Nitrofluorene: Lacks the methyl group but has similar reactivity.
9-Aminomethyl-9H-fluorene: The reduced form of 9-(nitromethyl)-9H-fluorene.
9-Methyl-9H-fluorene: Lacks the nitro group but shares the fluorene backbone.
Uniqueness
This compound is unique due to the presence of both the nitro and methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
9-(nitromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Clave InChI |
APKSAQGVQXHHAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



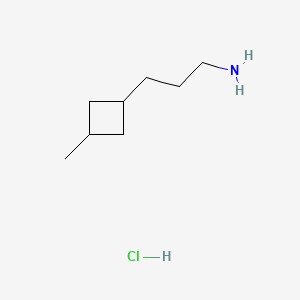
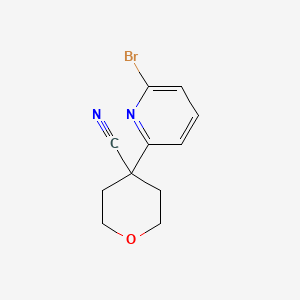
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)

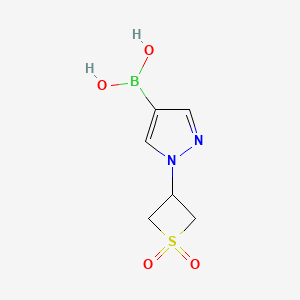
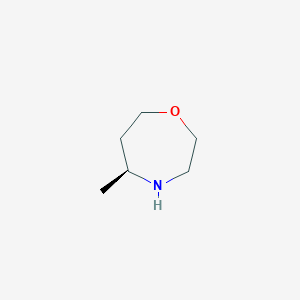
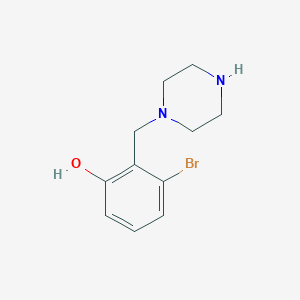
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)

